molecular formula C12H19BN2O2 B571479 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 763120-62-3

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No. B571479
M. Wt: 234.106
InChI Key: JWRMKWKJAQFZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a chemical compound with the empirical formula C11H17BN2O2 and a molecular weight of 220.08 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” can be represented by the SMILES string CN1CCN(CC1)c2ccc(cc2)B(O)O . The InChI representation is 1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.08 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass is 220.1383080 g/mol and the monoisotopic mass is also 220.1383080 g/mol .

Scientific Research Applications

Summary of the Application

A new piperazine compound, LQFM182, which is structurally similar to “4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid”, has been synthesized and evaluated for its anti-nociceptive and anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-nociceptive activity of LQFM182 was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .

Results or Outcomes

LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner. It also reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, LQFM182 reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

2. Non-Linear Optical (NLO) Materials

Summary of the Application

Compounds structurally similar to “4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” have been used in the design and development of efficient optical devices due to their applications in photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, and energy storage devices .

Results or Outcomes

3. Imatinib Intermediate

Summary of the Application

“4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is used as an intermediate in the synthesis of Imatinib , a therapeutic agent used to treat leukemia .

Results or Outcomes

4. Olanzapine Synthesis

Summary of the Application

Compounds structurally similar to “4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” are used in the synthesis of Olanzapine , a medication used in the treatment of schizophrenia and related psychoses .

Results or Outcomes

5. Synthesis of Pinacol Ester

Summary of the Application

“4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” can be converted into its pinacol ester . Pinacol esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Results or Outcomes

6. Anti-inflammatory Effect of Piperazine Derivative

Summary of the Application

A new piperazine compound, structurally similar to “4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid”, has been synthesized and evaluated for its anti-nociceptive and anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-nociceptive activity of the compound was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .

Results or Outcomes

The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5,16-17H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRMKWKJAQFZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

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